Silane, (bromomethyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

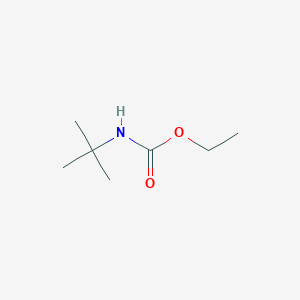

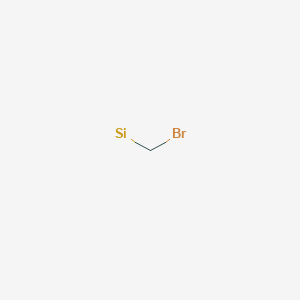

Silane is a family of chemical compounds consisting of a silicon and hydrogen skeleton, with the general formula Si n H 2n+2 . The specific compound you’re asking about, “Silane, (bromomethyl)-”, is a type of silane that includes a bromomethyl group.

Synthesis Analysis

Bromotrimethylsilane has been identified as a selective reagent for the synthesis of bromohydrins . It’s an efficient reagent in the solvent-free conversion of glycerol into bromohydrins, which are useful intermediates in the production of fine chemicals . Another study mentions the use of chlorodimethylsilane in a reductive etherification reaction as a versatile strategy for polyether synthesis .

Molecular Structure Analysis

The molecular structure of Silane, (bromomethyl)-, is represented by the formula C4H11BrSi . It has a molecular weight of 167.120 .

Chemical Reactions Analysis

Silane-based monolayers have been used for surface chemical reactions . Bromotrimethylsilane has been used as a reagent in the conversion of glycerol into bromohydrins . This process involves the bromination of glycerol to produce α-monobromohydrin and α,γ-dibromohydrin, which are important for the production of fine chemicals .

Physical And Chemical Properties Analysis

The physical and chemical properties of silane-based materials can be influenced by advanced chemical treatments . For example, the application of soda (NaOH) and silane coupling agent (SCA) treatments can improve the mechanical and physical properties of composites based on date palm fibres (DPF) .

Applications De Recherche Scientifique

Synthesis of Silanes

The reaction between chlorosilanes and (chloromethyl) lithium, generated in situ from bromochloromethane and n-butyllithium, allows for the synthesis of various (chloromethyl)silanes, including those applicable to (bromomethyl)silane derivatives. This method is particularly effective for silanes with reactive bonds like Si−Si, Si−H, Si-vinyl, and Si-allyl, offering high yields (Kobayashi & Pannell, 1991).

Functionalization of Octasilsesquioxanes

An approach to selectively prepare monophenyl-functionalized octasilsesquioxanes using [4-(bromomethyl)phenyl]trichlorosilane demonstrates the versatility of silanes in creating complex structures. This functionalization leads to the formation of (monohydroxymethyl)phenyl- and monocarboxyphenyl-functionalized octasilsesquioxanes (Liu et al., 2009).

Cement Hydration and Mortar Properties

Silanes and their derivatives, including (bromomethyl)silane, are used as coupling agents in mortars. They react with calcium silicate hydrates, influencing cement hydration and enhancing the mechanical properties of mortars. Research indicates that silanes may retard cement hydration, but silane derivatives effectively mitigate this retardation (Feng et al., 2016).

Silyldifluoromethylation and Functionalized Silicon Reagents

Bromomethyl-substituted silanes are involved in the silyldifluoromethylation of electron-deficient alkenes, highlighting their role in synthesizing functionalized silicon reagents. This process, which involves light-emitting diodes and a radical chain mechanism, demonstrates the chemical versatility of silanes in organic synthesis (Supranovich et al., 2017).

Radiobrominations and Aryltrimethylsilane Intermediates

The use of aryltrimethylsilane intermediates, related to bromomethyl silanes, in radiobrominations shows their potential in producing radiolabeled compounds efficiently, which could be significant in pharmaceutical and medical research (Wilbur & Svitra, 1984).

Corrosion Control and Rubber Bonding

Silanes, including bromomethyl derivatives, have applications in corrosion control of metals and bonding of silane-treated metals to paint systems and rubber compounds. They are particularly useful in enhancing adhesion and corrosion resistance in various metal types (Van Ooij et al., 2000).

Nanolithography and Biomolecule Immobilization

Organofunctional silane chemistry is employed in nanolithography for immobilizing biomolecules on silicon oxide surfaces. This includes the creation of DNA, small-molecule, and protein microarrays, demonstrating the pivotal role of silanes in nanotechnology and biotechnology applications (Jung et al., 2003).

Adhesion Promoters in Damaged Areas

Silanes act as adhesion promoters between metals and paints, improving performance in damaged areas. This is particularly relevant in automotive and construction industries, where enhanced durability and adhesion are crucial (Deyá, 2016).

Coating and Corrosion Protection

Silanes are used in coatings to protect metals, such as iron and steel, from corrosion. They have shown efficacy in enhancing the protective properties of coatings, contributing to longer-lasting and more durable metal products (Flis & Kanoza, 2006).

Safety and Hazards

Orientations Futures

Propriétés

InChI |

InChI=1S/CH2BrSi/c2-1-3/h1H2 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYQWYPGWDHYHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([Si])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2BrSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336844 |

Source

|

| Record name | Silane, bromomethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silane, (bromomethyl)- | |

CAS RN |

1631-88-5 |

Source

|

| Record name | Silane, bromomethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrole, 2,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3048202.png)

![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B3048207.png)

![Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3048212.png)